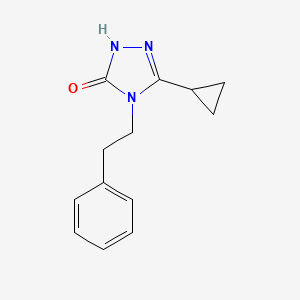
N-(3-isopropoxypropyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
Overview
Description
N-(3-isopropoxypropyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as IPP-3, and its chemical structure consists of a piperidine ring attached to a pyridine ring, with a carboxamide and isopropoxypropyl group attached to the piperidine ring.
Mechanism of Action
The exact mechanism of action of IPP-3 is not yet fully understood. However, it is believed to exert its effects through the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of several cellular processes, including calcium signaling, protein folding, and mitochondrial function. IPP-3 has been shown to modulate the activity of the sigma-1 receptor, leading to changes in cellular processes that are involved in pain perception, mood regulation, and memory.
Biochemical and Physiological Effects:
IPP-3 has been found to have several biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. IPP-3 has also been found to reduce the expression of inflammatory cytokines, which are involved in pain perception. Additionally, IPP-3 has been shown to increase the expression of neurotrophic factors, which are involved in neuronal growth and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of IPP-3 for lab experiments is its high affinity for the sigma-1 receptor. This allows for the selective modulation of cellular processes that are involved in pain perception, mood regulation, and memory. Additionally, IPP-3 has been found to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one of the limitations of IPP-3 is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of IPP-3. One area of research is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. Another area of research is the investigation of the potential therapeutic applications of IPP-3 in human clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of IPP-3 and its effects on cellular processes.
Scientific Research Applications
IPP-3 has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in several physiological processes such as pain perception, memory, and mood regulation. IPP-3 has been found to have analgesic, anxiolytic, and antidepressant effects in animal models, making it a promising candidate for the treatment of chronic pain, anxiety disorders, and depression.
properties
IUPAC Name |
6-oxo-N-(3-propan-2-yloxypropyl)-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14(2)24-11-5-10-20-18(23)15-7-8-17(22)21(12-15)13-16-6-3-4-9-19-16/h3-4,6,9,14-15H,5,7-8,10-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSVJEUGBGQVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCC(=O)N(C1)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-isopropoxypropyl)-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 4-{[2-(mesityloxy)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B3814649.png)

![2,3-diethyl-5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3814674.png)
![1-(4-methoxy-3-methylphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3814678.png)
![6-(2-methylphenyl)-N-propyl-N-(tetrahydro-2-furanylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3814683.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B3814684.png)
![1-(3-{[(2-chlorobenzyl)amino]methyl}phenoxy)-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B3814692.png)
![2-[1-(2,2-dimethylpropyl)-4-(2,4,6-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3814708.png)

![1-(2-methoxyphenyl)-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B3814714.png)
![7-(4-isopropylbenzyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3814724.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B3814740.png)